molecular formula C25H20N2O3 B561916 (S)-(-)-Blebbistatin O-Benzoate CAS No. 1217832-61-5

(S)-(-)-Blebbistatin O-Benzoate

Cat. No.: B561916
CAS No.: 1217832-61-5
M. Wt: 396.446
InChI Key: ICIURMLAMQGRRU-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-Blebbistatin O-Benzoate (CAS 1217832-61-5) is a derivative of the well-characterized, potent non-muscle myosin II inhibitor, (-)-blebbistatin . This compound is a crucial research tool for investigating cellular processes dependent on myosin II, such as cytokinesis and cell migration . Recent preclinical research has highlighted its significant therapeutic potential, demonstrating its ability to improve symptoms in a model of atopic dermatitis . The compound's mechanism is twofold: it upregulates epidermal barrier function by promoting the expression of key proteins like filaggrin, loricrin, and involucrin, and it suppresses the induction of type 2 alarmin cytokines, which are pivotal in the inflammatory response . With a molecular formula of C₂₅H₂₀N₂O₃ and a molecular weight of 396.45 g/mol, it is supplied as an orange solid for research applications . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

[(3aS)-6-methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-17-12-13-21-20(16-17)22(28)25(30-23(29)18-8-4-2-5-9-18)14-15-27(24(25)26-21)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIURMLAMQGRRU-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652482
Record name (3aS)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217832-61-5
Record name (3aS)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Photodegradation of Quinolone Intermediate

A key intermediate in the synthesis is the quinolone derivative (3), which undergoes photodegradation under controlled conditions. In Method 1a , irradiation of quinolone (3) in dimethyl sulfoxide (DMSO) using a mercury lamp (400 W) for 3 hours yields racemic blebbistatin with 22% efficiency. Similarly, Method 1b employs tetrahydrofuran (THF) as the solvent, achieving a 29% yield under identical irradiation conditions.

Table 1: Photodegradation Conditions and Yields

MethodSolventIrradiation TimeYield
1aDMSO3 hours22%
1bTHF3 hours29%

Post-synthesis, chiral high-performance liquid chromatography (HPLC) confirms the racemic nature of the product, with two peaks of equal integration observed at retention times 5.87 min and 8.12 min.

Enantioselective Synthesis via Davis Oxidation

To achieve the (S)-(-)-enantiomer, Method 3 utilizes lithium bis(trimethylsilyl)amide (LHMDS) and the Davis reagent (9) in THF at -78°C. This method produces blebbistatin with 70% yield and 42% enantiomeric excess (ee). The reaction pathway involves deprotonation of the quinolone intermediate followed by stereoselective oxidation.

Key Reaction Steps :

  • Quinolone (3) is treated with LHMDS in THF at -78°C.

  • Davis reagent (9) is introduced to induce oxidation.

  • Workup with ammonium iodide and sodium thiosulfate yields the crude product.

  • Purification via acid-base extraction and chromatography affords enantiomerically enriched blebbistatin.

Analytical Validation :

  • 1H NMR (300 MHz, CDCl3): δ = 2.13–2.20 (m, 1H), 2.30 (br s, 3H), 3.69–3.76 (m, 2H).

  • Optical Rotation : [α]D²⁶ = -104 (c = 0.2 in dichloromethane).

Optimization Challenges and Solutions

Racemization During Synthesis

Photodegradation methods often result in racemic mixtures, necessitating additional resolution steps. Method 3 addresses this by employing chiral HPLC to separate enantiomers, though the 42% ee indicates room for improvement.

Yield Enhancement Strategies

  • Solvent Optimization : Replacing THF with polar aprotic solvents (e.g., acetonitrile) may improve reaction homogeneity.

  • Catalyst Screening : Transition metal catalysts (e.g., palladium) could enhance stereoselectivity in the Davis oxidation step.

Analytical Characterization

Spectroscopic Confirmation

  • UV-Vis Spectroscopy : λmax = 249 nm, consistent with the conjugated quinoline system.

  • Mass Spectrometry : ESI-MS (+ve) shows [M+H]+ = 293, aligning with the molecular formula C₁₇H₁₆N₂O₂.

Purity Assessment

  • HPLC Purity : >95% achieved via silica gel chromatography (20% ethyl acetate/hexane).

  • Melting Point : 192–193°C, confirming crystalline integrity.

Scalability and Industrial Relevance

While laboratory-scale synthesis (e.g., 0.1–1.0 g batches) is well-established, industrial production requires:

  • Continuous Flow Photoreactors : To standardize photodegradation conditions.

  • Enzymatic Resolution : Lipase-mediated esterification could improve enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-Blebbistatin O-Benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Research Findings

Recent studies have explored the efficacy of (S)-(-)-blebbistatin O-benzoate in various experimental models, particularly focusing on its effects in atopic dermatitis.

Case Study: Atopic Dermatitis Model

A study conducted on NC/Nga mice, a model for atopic dermatitis, revealed several key findings regarding the application of this compound:

  • Reduction in Dermatitis Symptoms : Mice treated with this compound exhibited significantly lower dermatitis scores compared to control groups (p < 0.05) .
  • Improved Epidermal Barrier Function : Histological analyses indicated enhanced expression of filaggrin, a protein essential for skin barrier integrity, alongside a decrease in mast cell infiltration .
  • Suppression of IgE Levels : Serum levels of immunoglobulin E (IgE), which are typically elevated in allergic reactions, were significantly reduced following treatment .

Data Summary Table

The following table summarizes key experimental outcomes from studies investigating the effects of this compound on atopic dermatitis:

Parameter Control Group This compound Group Statistical Significance
Dermatitis Score4.6 ± 0.82.5 ± 0.3p < 0.05
Serum IgE LevelsElevatedSignificantly reducedp < 0.05
Filaggrin ExpressionLowHighp < 0.05
Mast Cell CountHighSignificantly decreasedp < 0.05

Mechanism of Action

The primary mechanism of action of (S)-(-)-Blebbistatin O-Benzoate involves the inhibition of myosin II ATPase activity. By binding to the myosin II motor domain, the compound prevents the hydrolysis of ATP, thereby inhibiting muscle contraction and cell motility. This action is mediated through specific interactions with the active site of myosin II, blocking its function.

Comparison with Similar Compounds

Mechanistic Insights :

  • Barrier Enhancement: The compound promotes keratinocyte differentiation and ceramide production, critical for stratum corneum formation .
  • Anti-Inflammatory Action : It suppresses cytokines like TSLP and IL-33, which drive type 2 immune responses in AD .
  • Safety Profile: No significant cytotoxicity was observed in human keratinocytes at therapeutic doses .
Table 1: Comparative Analysis of (S)-(-)-Blebbistatin O-Benzoate and Related Compounds
Compound Mechanism of Action Efficacy in AD Models Impact on Skin Barrier Key Limitations
This compound Enhances FLG/LOR/INV; inhibits TSLP/IL-33 ↓ Dermatitis score by 50%; ↓ IgE (61.2 vs. 107.3 ng/mL) Improves barrier via AHR signaling Limited clinical data
(-)-Blebbistatin Non-muscle myosin II inhibitor Mild reduction in IgE (non-significant trend) Unknown Poor epidermal penetration
Topical Corticosteroids Broad anti-inflammatory (e.g., NF-κB inhibition) Rapid symptom relief Disrupts barrier homeostasis Atrophy, rebound flares
Dupilumab (Biologic) IL-4/IL-13 receptor blockade Normalizes barrier indirectly via inflammation control No direct effect on FLG/LOR High cost, injection-only
AHR Agonists (e.g., Tapinarof) Activates AHR to enhance barrier genes Reduces AD severity in clinical trials Direct barrier upregulation Limited long-term safety data
Key Comparisons :

vs. Parent Compound (-)-Blebbistatin :

  • This compound exhibits superior efficacy in reducing IgE levels (61.2 vs. 107.3 ng/mL, p < 0.05) and mast cell infiltration (727.8 vs. 982.8 cells/mm², p < 0.05) in murine AD models .
  • The O-benzoate modification enhances epidermal penetration and stability, addressing the parent compound’s pharmacokinetic limitations .

vs. Histological analysis showed increased FLG expression (49.1 vs. 69.1 μm epidermal thickness, p < 0.05) and ceramide synthesis . Avoids side effects like skin atrophy, making it suitable for chronic use .

vs. Dupilumab: While dupilumab targets systemic inflammation, this compound directly upregulates barrier proteins (e.g., FLG expression increased 2.5-fold in vitro) and inhibits keratinocyte-derived cytokines . Potential for topical administration reduces systemic exposure .

vs. AHR Agonists :

  • Both classes enhance barrier function via AHR activation, but this compound uniquely combines this with myosin II inhibition, which may reduce immune cell migration into lesions .

Biological Activity

(S)-(-)-Blebbistatin O-Benzoate is a derivative of the well-known myosin II inhibitor, (-)-blebbistatin. This compound has garnered attention for its potential therapeutic applications, particularly in treating atopic dermatitis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and implications for future research.

This compound functions primarily as a selective inhibitor of non-muscle myosin II. Myosin II plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, and the maintenance of cell shape. The compound binds to a hydrophobic cleft within the myosin motor domain, stabilizing a metastable state that prevents ATP hydrolysis and subsequent movement along actin filaments. This selective binding mechanism allows this compound to inhibit specific myosin isoforms without broadly affecting other myosin-related functions .

Efficacy in Atopic Dermatitis

Recent studies have demonstrated the therapeutic potential of this compound in alleviating symptoms of atopic dermatitis (AD). In a study involving NC/Nga mice, a model for atopic dermatitis, treatment with this compound resulted in significant improvements in clinical and histological parameters:

  • Dermatitis Scores : Mice treated with this compound exhibited a reduction in dermatitis scores from 4.6 ± 0.8 (vehicle group) to 2.5 ± 0.3 after treatment .
  • Serum IgE Levels : The compound significantly decreased serum IgE levels, which are indicative of allergic responses.
  • Histological Analysis : Enhanced expression of filaggrin—a protein vital for epidermal barrier function—was observed alongside a reduction in mast cell counts in treated mice .

Table 1: Summary of Efficacy Findings

ParameterVehicle GroupThis compound GroupStatistical Significance
Dermatitis Score4.6 ± 0.82.5 ± 0.3p < 0.05
Serum IgE LevelsElevatedSignificantly Reducedp < 0.05
Filaggrin ExpressionLowHighp < 0.05
Mast Cell CountHighReducedp < 0.05

In Vitro Studies

In vitro experiments using cultured keratinocytes further supported the findings from animal studies. Treatment with this compound led to increased expression of genes associated with epidermal barrier formation, including filaggrin, loricrin, and involucrin. Additionally, the compound inhibited the upregulation of type 2 alarmin cytokines that are implicated in the pathogenesis of atopic dermatitis .

Case Studies and Future Directions

The promising results from preclinical studies suggest that this compound could be developed as a novel therapeutic agent for atopic dermatitis. Future research should focus on:

  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects on skin barrier function and inflammation.
  • Formulation Development : Optimizing delivery methods to enhance bioavailability and therapeutic outcomes.

Q & A

Q. What statistical approaches are recommended for analyzing high-variance data in AD mouse models?

  • Methodological Answer :
  • Mixed-Effects Models : Account for litter effects and repeated measurements (e.g., weekly ear thickness) using R/lme4 or SAS PROC MIXED .
  • Power Analysis : Pre-calculate sample sizes (e.g., G*Power) to detect ≥30% differences in IgE levels with α=0.05 and 80% power .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.